2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethyl phenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a thioether linkage and an acetamide moiety. Its structure includes a 3,4,5-trimethoxyphenyl group at the 5-position of the triazole ring and a 3,4-dimethylphenyl group as the acetamide substituent. These substituents are critical for its physicochemical and biological properties. Methoxy groups are known to enhance lipophilicity and membrane permeability, while the dimethylphenyl group may influence steric interactions with target proteins . The compound’s molecular formula is C₂₂H₂₆N₅O₄S, with a molecular weight of 464.54 g/mol.
Properties
Molecular Formula |
C21H25N5O4S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O4S/c1-12-6-7-15(8-13(12)2)23-18(27)11-31-21-25-24-20(26(21)22)14-9-16(28-3)19(30-5)17(10-14)29-4/h6-10H,11,22H2,1-5H3,(H,23,27) |
InChI Key |
KLJWNMJYFQIZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethyl phenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The final step involves the acylation of the triazole derivative with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the triazole ring or the nitro groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a bioactive agent in various biological assays.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response . The triazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Anti-Exudative Activity
- Furan-2-yl derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in preclinical models. The target compound’s 3,4,5-trimethoxyphenyl group may enhance potency due to improved hydrophobic interactions with inflammatory targets .
Anti-Inflammatory Potential
- The target compound’s 3,4-dimethylphenyl group may favor steric interactions over polar binding compared to pyridyl analogues.
Metabolic Stability
- The trifluoromethylphenyl substituent in confers metabolic resistance via electron-withdrawing effects. The target compound’s methoxy groups may increase susceptibility to oxidative metabolism, reducing half-life compared to CF₃-containing analogues.
Physicochemical Properties
- Solubility: Dimethylamino () or pyridyl () substituents improve water solubility via polar interactions, whereas the target compound’s dimethylphenyl group may reduce it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
